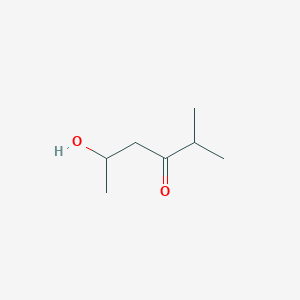![molecular formula C25H32O B14610913 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- CAS No. 60625-03-8](/img/structure/B14610913.png)
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) attached to a pentanone chain and a fluorenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a fluorenyl compound reacts with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorenyl derivatives
Applications De Recherche Scientifique
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.
Uniqueness
1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- is unique due to its fluorenyl group, which imparts distinct electronic and steric properties compared to simpler ketones. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
60625-03-8 |
|---|---|
Formule moléculaire |
C25H32O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[7-(3-methylhexyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C25H32O/c1-4-6-8-25(26)20-12-14-24-22(16-20)17-21-15-19(11-13-23(21)24)10-9-18(3)7-5-2/h11-16,18H,4-10,17H2,1-3H3 |
Clé InChI |
CPKPPWORIGSNHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
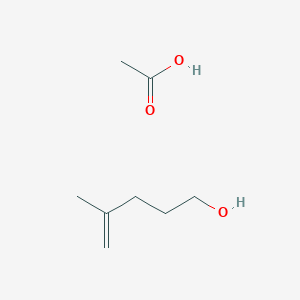

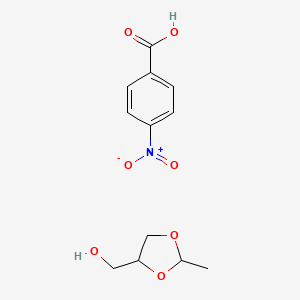
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
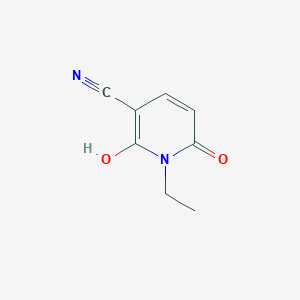
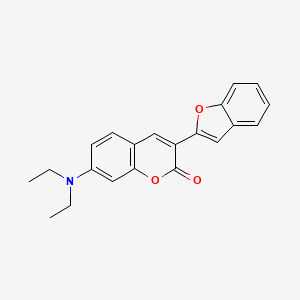
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
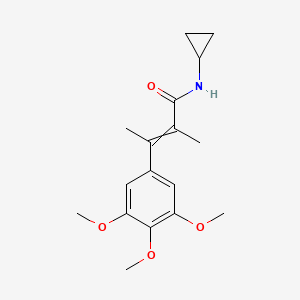
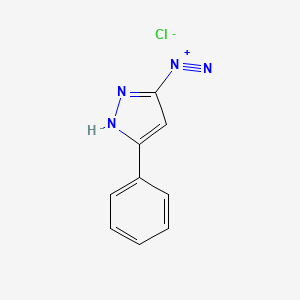
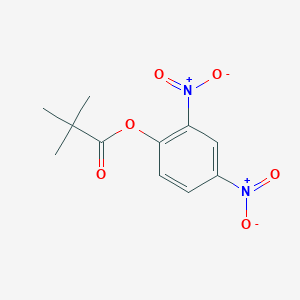
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
